molecular formula C10H12N2O3 B570573 2-Methyl-6-(methylcarbamoylamino)benzoic acid CAS No. 123633-27-2

2-Methyl-6-(methylcarbamoylamino)benzoic acid

Katalognummer: B570573
CAS-Nummer: 123633-27-2
Molekulargewicht: 208.217
InChI-Schlüssel: RKAAPVJONXHVMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-(methylcarbamoylamino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a methylcarbamoylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methylcarbamoylamino)benzoic acid typically involves multiple steps. One common method starts with the nitration of methyl benzoate to form methyl m-nitrobenzoate. This intermediate is then subjected to reduction to yield methyl m-aminobenzoate. The final step involves the reaction of methyl m-aminobenzoate with methyl isocyanate under controlled conditions to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(methylcarbamoylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, particularly at the aromatic ring or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(methylcarbamoylamino)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(methylcarbamoylamino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylbenzoic acid: Similar in structure but lacks the carbamoylamino group.

    6-Methylbenzoic acid: Similar but with different substitution patterns.

    Methylcarbamoylbenzoic acid: Similar but with variations in the position of the substituents.

Uniqueness

2-Methyl-6-(methylcarbamoylamino)benzoic acid is unique due to the presence of both a methyl group and a methylcarbamoylamino group on the benzoic acid core. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

123633-27-2

Molekularformel

C10H12N2O3

Molekulargewicht

208.217

IUPAC-Name

2-methyl-6-(methylcarbamoylamino)benzoic acid

InChI

InChI=1S/C10H12N2O3/c1-6-4-3-5-7(8(6)9(13)14)12-10(15)11-2/h3-5H,1-2H3,(H,13,14)(H2,11,12,15)

InChI-Schlüssel

RKAAPVJONXHVMS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)NC)C(=O)O

Synonyme

Benzoic acid, 2-methyl-6-[[(methylamino)carbonyl]amino]- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.